4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine is a heterocyclic compound that belongs to the indazole family. This compound exhibits significant biological activity and has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications. It is characterized by a tetrahydroindazole structure, which contributes to its unique chemical properties and interactions with biological targets.
This compound can be synthesized through various chemical methods involving the reaction of phenylhydrazine with carbonyl compounds, followed by subsequent modifications. Its derivatives are often explored for their pharmacological properties and applications in drug development.
4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine falls under the category of indazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine typically involves several key steps:
The synthetic routes may vary based on the specific starting materials used and the desired purity of the final product. Continuous flow reactors and automated systems are increasingly utilized in industrial settings to enhance efficiency and yield while minimizing by-products and waste.
The molecular structure of 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine features a fused bicyclic framework comprising an indazole ring system. Its structural formula can be represented as:
Key structural data include:
4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Research indicates that it may influence pathways related to central nervous system disorders and cancer treatment.
Relevant data from studies indicate that the compound exhibits good stability under physiological conditions but may degrade under extreme conditions.
4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine has several notable applications:
Research continues to uncover additional applications and optimize synthesis methods for this compound to enhance its efficacy in various fields.
The systematic IUPAC name 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine defines the compound with precision:
Alternative names include C-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)-methylamine and the CAS-designated name 1H-Indazole-3-methanamine, 4,5,6,7-tetrahydro-. The CAS registry number 883547-15-7 uniquely identifies this compound [4] [7].
Table 1: Key Identifiers of 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine
Property | Value |
---|---|
Systematic IUPAC Name | 4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine |
CAS Registry Number | 883547-15-7 |
Molecular Formula | C₈H₁₃N₃ |
Molecular Weight | 151.21 g/mol |
Common Synonyms | (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanamine; 1H-Indazole-3-methanamine, 4,5,6,7-tetrahydro- |
Indazoles exhibit prototropic tautomerism, where the hydrogen atom on the pyrazole nitrogen (N1 or N2) can migrate, creating two dominant tautomeric forms:
For 4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine, the 1H-tautomer dominates, as confirmed by spectral data and computational studies. The 3-aminomethyl substituent further stabilizes the 1H-form by minimizing steric repulsion with the fused cyclohexene ring [4] [7]. This tautomeric preference is critical for understanding reactivity, as the 1H-configuration enhances nucleophilicity at N2, facilitating metal coordination or alkylation.
Positional isomerism arises from:1. Variations in the Attachment Point of the Methanamine Group:- 3-ylmethanamine (this compound): The amine is linked to C3 of the pyrazole ring, optimal for hydrogen bonding and biological activity [7].- 5-ylmethanamine: The amine attaches to C5 of the saturated ring (CAS not specified; CID 11309600), altering electronic properties [8].2. Saturation Patterns:- Fully aromatic indazol-3-ylmethanamine lacks the reduced cyclohexene ring, increasing planarity and altering electronic delocalization.3. N-Methylation:- (1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine (CID 28808663) replaces N1-H with N1-CH₃, blocking tautomerism and enhancing lipophilicity [6].
Table 2: Comparison of Tetrahydroindazole Derivatives with Methanamine Substituents
Compound Name | CAS Number | Molecular Formula | Attachment Position | Key Structural Feature |
---|---|---|---|---|
4,5,6,7-Tetrahydro-1H-indazol-3-ylmethanamine | 883547-15-7 | C₈H₁₃N₃ | C3 (pyrazole) | Tautomerism at N1/N2 |
4,5,6,7-Tetrahydro-1H-indazol-5-ylmethanamine | Not Available | C₈H₁₃N₃ | C5 (cyclohexene) | Aliphatic amine orientation |
(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine | Not Available | C₉H₁₅N₃ | C3 (pyrazole) | N1-methylated; no tautomerism |
4,5,6,7-Tetrahydro-1H-indazole (parent compound) | 2305-79-5 | C₇H₁₀N₂ | N/A | Unsubstituted scaffold |
The 3-ylmethanamine isomer is synthetically prioritized due to its role as a versatile pharmacophore in drug design, leveraging the pyrazole ring’s hydrogen-bonding capacity [7] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2